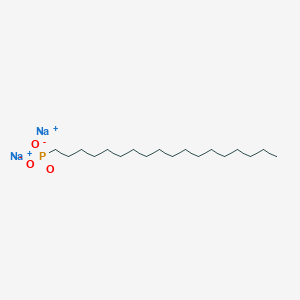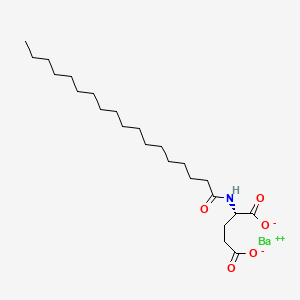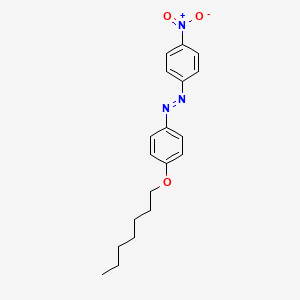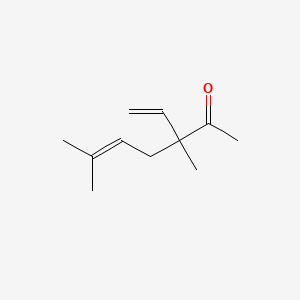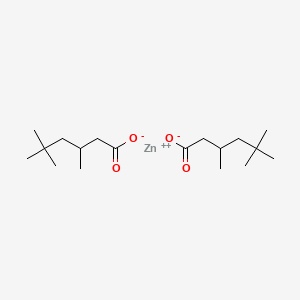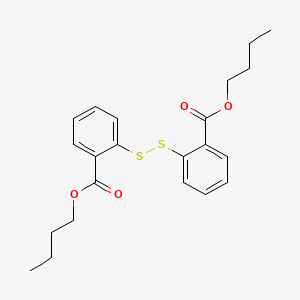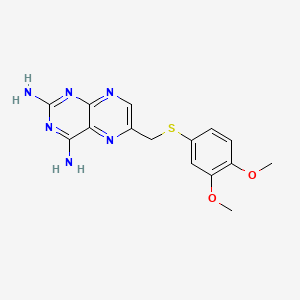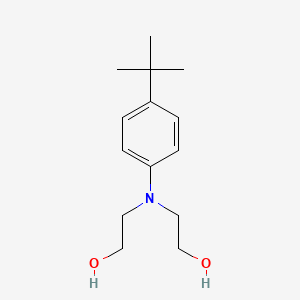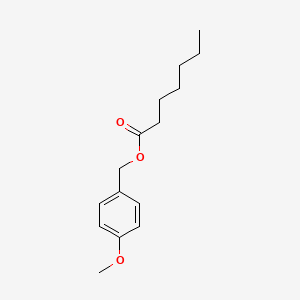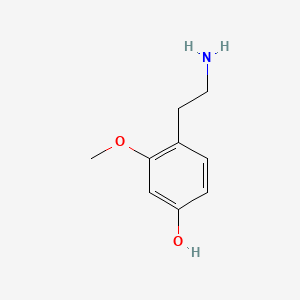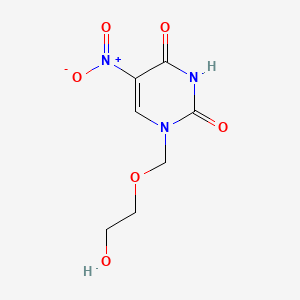
1-((2-Hydroxyethoxy)methyl)-5-nitrouracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Hydroxyethoxy)methyl)-5-nitrouracil is a synthetic nucleoside analog that belongs to the class of pyrimidones Pyrimidones are compounds containing a pyrimidine ring with a ketone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-nitrouracil typically involves the reaction of uracil derivatives with appropriate reagents to introduce the hydroxyethoxy and nitro groups. One common method involves the reaction of 5-nitrouracil with 2-chloroethanol in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions: 1-((2-Hydroxyethoxy)methyl)-5-nitrouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-((2-Hydroxyethoxy)methyl)-5-aminouracil.
科学的研究の応用
1-((2-Hydroxyethoxy)methyl)-5-nitrouracil has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying RNA and DNA structures.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-nitrouracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
類似化合物との比較
1-(2-Hydroxyethoxy)methyl-5-methyluracil:
1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)-1H-1,2,4-triazole-3-carboxamide: Another nucleoside analog with potential anticancer properties.
Uniqueness: 1-((2-Hydroxyethoxy)methyl)-5-nitrouracil is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
81797-05-9 |
|---|---|
分子式 |
C7H9N3O6 |
分子量 |
231.16 g/mol |
IUPAC名 |
1-(2-hydroxyethoxymethyl)-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9N3O6/c11-1-2-16-4-9-3-5(10(14)15)6(12)8-7(9)13/h3,11H,1-2,4H2,(H,8,12,13) |
InChIキー |
MNIUNDPUCLSZQM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1COCCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



